The synthesis of akuammicine has been achieved through various methods, with notable approaches including:
Akuammicine has a complex molecular structure characterized by a pentacyclic framework. The molecular formula is , and its structure includes multiple chiral centers, contributing to its stereochemistry. The compound features an indole core fused with several rings, which is typical for many alkaloids derived from the Strychnos species.
Akuammicine participates in various chemical reactions due to its functional groups. Some notable reactions include:
The mechanism of action for akuammicine is not fully elucidated but is believed to involve interactions with various neurotransmitter systems. It may act on:
Research indicates that alkaloids from the Strychnos genus can influence both central and peripheral nervous systems, leading to diverse pharmacological effects .
Akuammicine exhibits several physical and chemical properties that are significant for its applications:
These properties influence how akuammicine is handled in laboratory settings and its formulation in pharmaceutical applications.
Akuammicine has several scientific applications:
Akuammicine was first isolated in 1927 from the seeds of the West African akuamma tree (Picralima nitida, Apocynaceae), a plant used in traditional medicine for pain and fever management [1] [6]. Initial phytochemical studies identified it as a major indole alkaloid in P. nitida extracts, alongside related compounds like akuammine and pseudoakuammigine. The compound’s occurrence was later confirmed in Catharanthus roseus (Madagascar periwinkle), where it exists as a minor constituent in aerial tissues under standard conditions but accumulates significantly in specific mutants or stress conditions [3] [8]. In C. roseus lesion-mimic mutants, akuammicine concentration spikes by >20-fold due to upregulated monoterpenoid indole alkaloid (MIA) biosynthetic genes (e.g., STR, Redox1) and jasmonate-mediated defense responses [3].
Table 1: Key Alkaloids Co-Occurring with Akuammicine in Natural Sources
Alkaloid | Primary Source | Structural Relationship to Akuammicine |
---|---|---|
Akuammine | Picralima nitida seeds | 10-Methoxy derivative |
Pseudoakuammigine | Picralima nitida seeds | Isomeric lactam |
Rhazimal | Catharanthus roseus | Common precursor from geissoschizine |
Pericyclivine | Catharanthus roseus | Sarpagan-type alkaloid from same biosynthetic branch |
Sir Robert Robinson, awarded the 1947 Nobel Prize in Chemistry for alkaloid research, pioneered structural studies of akuammicine. His investigations in the 1940s–1950s proposed an initial framework linking akuammicine to strychnine, another complex Strychnos alkaloid [5] [9]. Robinson’s degradation experiments revealed akuammicine’s tetracyclic core and ethylidene side chain but left stereochemical ambiguities unresolved [6]. His concurrent elucidation of strychnine’s structure in 1946 provided critical insights, as both alkaloids share biosynthetic steps and core motifs [5] [7].
Definitive structural validation came in 2017 via X-ray crystallography. Akuammicine crystallizes in the triclinic space group P1, with two independent molecules forming hydrogen-bonded dimers via N–H⋯O=C interactions. The study established bond parameters with precision (e.g., C3–C7 bond length: 1.54 Å; C7–C2 torsion: -0.2°) and confirmed its molecular formula as C₂₀H₂₂N₂O₂ [2]. Absolute configuration was assigned as 3S, 7R, 15S based on anomalous dispersion effects, resolving decades of stereochemical speculation [2] [6]. This crystallographic data (CCDC deposition: 1578313) serves as a reference for computational and synthetic studies [2].
Early stereochemical assignments relied on chemical correlations and nuclear magnetic resonance (NMR). In the 1980s, ¹³C-NMR analyses suggested trans-quinolizidine geometry but could not distinguish C16 epimers [6] [8]. The C16 stereocenter—critical for bioactivity—was particularly contentious due to its lability during enzymatic transformations [10].
Table 2: Key Techniques for Akuammicine Structural Assignment
Technique | Critical Parameters | Stereochemical Insights |
---|---|---|
X-ray Crystallography (2017) | Space group P1; R-factor: 0.045 | Absolute configuration: 3S, 7R, 15S |
¹H-/¹³C-NMR | δH 5.45 (H-19); δC 173.2 (C-17) | Ethylidene moiety; ester conformation |
NOESY | H-3/H-14 cross-peaks | cis-fusion of rings C/D |
Biosynthetic studies clarified that akuammicine arises from geissoschizine via cytochrome P450-mediated cyclization (geissoschizine oxidase, GO). GO generates preakuammicine aldehyde (C16S), which undergoes spontaneous deformylation to akuammicine, erasing C16 chirality [10]. In contrast, homologous enzymes (sarpagan bridge enzyme, SBE) produce polyneuridine aldehyde (C16R), while rhazimal synthase (RHS) yields 16R rhazimal [10]. Downstream reductases and esterases can epimerize C16, explaining stereochemical diversity in related alkaloids:
Table 3: Enzymatic Transformations Governing C16 Stereochemistry in MIAs
Enzyme | Product | C16 Stereochemistry | Downstream Alkaloids |
---|---|---|---|
Geissoschizine Oxidase (GO) | Preakuammicine aldehyde | S | Akuammicine (via deformylation) |
Sarpagan Bridge Enzyme (SBE) | Polyneuridine aldehyde | R | Ajmaline, Quebrachidine |
Rhazimal Synthase (RHS) | Rhazimal | R | Rhazimine, Akuammiline |
The 2017 crystallographic study definitively established akuammicine’s 3S, 7R, 15S configuration, with ring conformations elucidated:
These advances underscore how interdisciplinary approaches—from Robinson’s classical chemistry to modern crystallography and enzymology—resolved akuammicine’s architectural complexities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7